

Technical Guide: Mass Spectrometry Fragmentation Pattern of 2-Bromo-4- cyclobutylphenol

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Compound of Interest

Compound Name: 2-Bromo-4-cyclobutylphenol

CAS No.: 2586127-37-7

Cat. No.: B6287138

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Executive Summary

This guide provides an in-depth analysis of the Electron Ionization (EI) mass spectrometry fragmentation of **2-Bromo-4-cyclobutylphenol** (C₁₀H₁₁BrO). As drug development increasingly utilizes strained rings (like cyclobutane) to modulate metabolic stability and lipophilicity, distinguishing these moieties from isomeric alkyl chains is critical.

This document compares the spectral "fingerprint" of **2-Bromo-4-cyclobutylphenol** against its structural isomers (e.g., tert-butyl and n-butyl analogs). We demonstrate that the cyclobutyl moiety exhibits a unique [M-28] neutral loss channel, distinct from the [M-15] loss of tert-butyl groups, providing a definitive diagnostic marker for structural elucidation.

Structural Analysis & Theoretical Mass

Before interpreting the spectrum, the theoretical isotopic envelope must be established. The presence of a single bromine atom creates a characteristic 1:1 doublet in the molecular ion.

Property	Value	Notes
Formula	C ₁₀ H ₁₁ BrO	
Nominal Mass	226 Da	Based on ⁷⁹ Br
Monoisotopic Mass	225.9993	
Isotopic Pattern	1 : 1	Ratio of m/z 226 (⁷⁹ Br) to m/z 228 (⁸¹ Br)
Ring Unsaturation	5	Benzene ring (4) + Cyclobutyl ring (1)

Fragmentation Mechanics

The fragmentation of **2-Bromo-4-cyclobutylphenol** under 70 eV EI conditions is driven by three competing mechanisms: Cyclobutyl Ring Disassembly, Carbon-Halogen Cleavage, and Phenolic CO Elimination.

Pathway A: The Cyclobutyl "Pop-and-Drop" (Diagnostic)

Unlike acyclic alkyl chains, the cyclobutyl ring is under significant ring strain (~26 kcal/mol). Upon ionization, the ring typically opens to a butenyl radical cation intermediate, followed by the rapid elimination of ethylene (C₂H₄, 28 Da).

- Transition: m/z 226/228

m/z 198/200

- Significance: This [M-28] peak is the primary differentiator from tert-butyl analogs (which lose Methyl, [M-15]) and n-butyl analogs (which lose Propyl, [M-43]).

Pathway B: Bromine Radical Loss

The C-Br bond is relatively weak. Homolytic cleavage yields the phenolic cation.

- Transition: m/z 226/228

m/z 147 (loss of ⁷⁹Br/⁸¹Br)

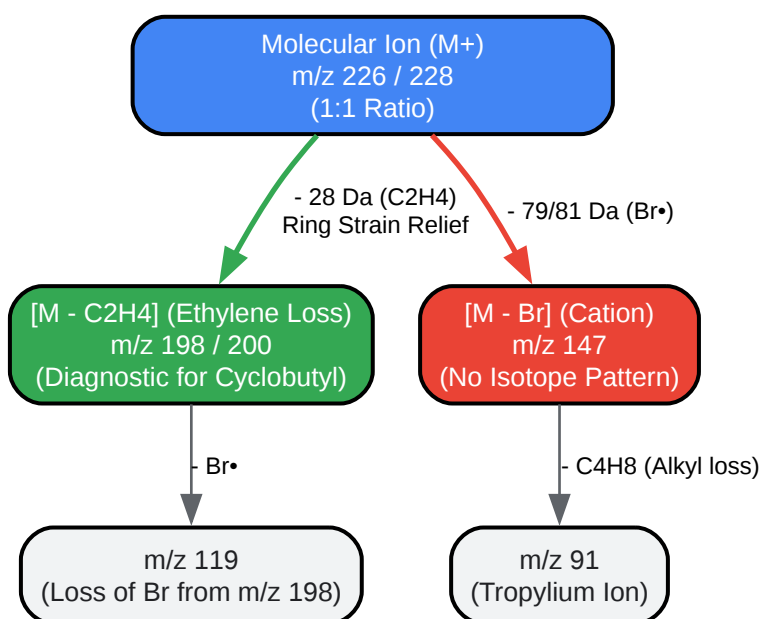
- Observation: The resulting ion at m/z 147 is a singlet (no bromine isotope pattern), confirming the halogen loss.

Pathway C: Secondary Fragmentation

The ion at m/z 147 ($C_{10}H_{11}O^+$) undergoes further degradation, typically losing the remaining alkyl chain elements or carbon monoxide (CO) from the phenol ring (a common phenolic fragmentation, $[M-28]$).

Visualization of Fragmentation Pathways

The following diagram maps the causal relationships between the parent ion and its progeny fragments.



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Caption: Figure 1. Mechanistic fragmentation tree of **2-Bromo-4-cyclobutylphenol**. Green path indicates the diagnostic cyclobutyl ring opening.

Comparative Analysis: Performance vs. Alternatives

In drug development, this molecule is often screened alongside isomers. The table below contrasts the mass spec performance of **2-Bromo-4-cyclobutylphenol** against its most common isomer, 2-Bromo-4-tert-butylphenol.

Feature	2-Bromo-4-cyclobutylphenol	2-Bromo-4-tert-butylphenol (Alternative)	differentiation Logic
Base Peak Mechanism	Loss of C ₂ H ₄ (Ethylene)	Loss of CH ₃ (Methyl)	Ring strain vs. Stable carbocation formation.
Primary Neutral Loss	28 Da	15 Da	Crucial Check: If you see [M-15], it is NOT cyclobutyl.
Resulting m/z Pair	198 / 200	211 / 213	The m/z shift is distinct.
Isotope Pattern	1:1 (Br)	1:1 (Br)	

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